molecular formula C13H21ClN2O B13737609 4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride CAS No. 14379-19-2

4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride

Katalognummer: B13737609
CAS-Nummer: 14379-19-2
Molekulargewicht: 256.77 g/mol
InChI-Schlüssel: WDDVWAOEVHIUMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride is a chemical compound with a complex structure that includes an azanium ion and a chloride ion. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride typically involves the reaction of 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In industrial settings, the production of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-oxo-4-(1-phenylpropan-2-ylamino)butanoic acid
  • 4-oxo-4-(1-phenylpropan-2-ylamino)butylamine

Uniqueness

Compared to similar compounds, [4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium chloride has unique properties due to the presence of the azanium ion. This gives it distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

14379-19-2

Molekularformel

C13H21ClN2O

Molekulargewicht

256.77 g/mol

IUPAC-Name

[4-oxo-4-(1-phenylpropan-2-ylamino)butyl]azanium;chloride

InChI

InChI=1S/C13H20N2O.ClH/c1-11(15-13(16)8-5-9-14)10-12-6-3-2-4-7-12;/h2-4,6-7,11H,5,8-10,14H2,1H3,(H,15,16);1H

InChI-Schlüssel

WDDVWAOEVHIUMF-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)NC(=O)CCC[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.